methyl 4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}benzoate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a benzoate ester, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of methyl 4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}benzoate typically involves a multi-step process. One common method includes the condensation of 5H-[1,2,4]triazino[5,6-b]indole with appropriate hydrazine derivatives, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced
Scientific Research Applications
Methyl 4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an iron chelator, which can be used in studies related to iron metabolism
Properties
Molecular Formula |
C18H14N6O2 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl 4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C18H14N6O2/c1-26-17(25)12-8-6-11(7-9-12)10-19-23-18-21-16-15(22-24-18)13-4-2-3-5-14(13)20-16/h2-10H,1H3,(H2,20,21,23,24)/b19-10+ |
InChI Key |
GFFFNUMDZLXCIE-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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